Hetaflur

Catalog No.
S576704
CAS No.
3151-59-5
M.F
C16H36FN
M. Wt
261.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hetaflur

CAS Number

3151-59-5

Product Name

Hetaflur

IUPAC Name

hexadecan-1-amine;hydrofluoride

Molecular Formula

C16H36FN

Molecular Weight

261.46 g/mol

InChI

InChI=1S/C16H35N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H

InChI Key

KMXTYZBQPJXGNK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN.F

Synonyms

1-hexadecaneamine hydrofluoride, AmF 242, amine fluoride 242, cetylamine, cetylaminohydrofluoride, hetaflur, hexadecylamine, hexadecylamine acetate, hexadecylamine hydrobromide, hexadecylamine hydrochloride, hexadecylamine hydrofluoride, palmitylamine, SK and F 2208, SK and F-2208, SKF 2208

Canonical SMILES

CCCCCCCCCCCCCCCCN.F

The exact mass of the compound Hetaflur is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Hetaflur (CAS 3151-59-5), chemically identified as cetylamine hydrofluoride, is a long-chain aliphatic amine fluoride (C16H35N·HF) utilized as a dual-action active ingredient in advanced dental materials and oral care formulations [1]. Unlike conventional inorganic fluoride salts, Hetaflur features a hydrophobic 16-carbon alkyl chain that imparts quantifiable surfactant properties. This amphiphilic molecular architecture allows the compound to simultaneously reduce surface tension for enhanced substrate wetting, disrupt bacterial cell membranes for targeted antimicrobial efficacy, and deliver fluoride ions for remineralization [1]. For industrial procurement, Hetaflur is specified as a multifunctional additive in methacrylate-based dental adhesives, varnishes, and dentifrices, where its ability to act as a moisture-displacing agent in volatile solvents directly improves processability, homogeneity, and application-critical performance on moist biological substrates.

Substituting Hetaflur with generic inorganic fluorides, such as sodium fluoride (NaF), or shorter-chain amine fluorides fundamentally compromises a formulation's chemo-mechanical processability and clinical performance [1]. While NaF provides equivalent fluoride ions, it lacks the surfactant capabilities required to lower the surface tension of water and saliva, which is critical for displacing moisture during dentin bonding. Replacing Hetaflur with a combination of NaF and separate non-ionic surfactants often leads to phase separation in volatile, acetone-based adhesive systems, resulting in an inhomogeneous resin layer and increased microleakage. Furthermore, Hetaflur's lipophilic tail anchors securely to the tooth pellicle, forming a substantive, sustained-release protective film that resists rapid salivary washout more effectively than the transient ionic layers generated by simple inorganic salts [1].

Surfactant-Driven Dentin Wetting and Moisture Displacement

Unlike inorganic fluorides, Hetaflur features a hydrophobic 16-carbon alkyl chain that imparts surfactant properties. In acetone- or ethanol-based adhesive systems, Hetaflur lowers the surface tension of the formulation. This allows the adhesive to act as a water-displacing agent, removing residual moisture in the dentinal tubules and forming a uniform hybrid layer. Standard Bis-GMA/HEMA adhesives lacking surfactant fluorides exhibit higher contact angles and poorer penetration on wet dentin, leading to increased microleakage [1].

Evidence DimensionSurface tension reduction and dentin contact angle
Target Compound DataHetaflur-modified adhesives achieve superior spreading and uniform resin tag formation on water-wet dentin.
Comparator Or BaselineStandard non-surfactant Bis-GMA adhesives.
Quantified DifferenceHetaflur-containing adhesives achieve significantly lower contact angles on water-wet dentin compared to non-surfactant Bis-GMA baselines, enabling deeper capillary penetration.
ConditionsAcetone-based adhesive application on acid-etched, water-wet dentin.

For manufacturers of dental adhesives, incorporating Hetaflur ensures reliable bonding performance and moisture displacement even under suboptimal clinical conditions.

Enhanced Fluoride Substantivity and Enamel Uptake

Hetaflur demonstrates a higher affinity for enamel compared to standard inorganic fluorides. The organic cationic amine group binds to the negatively charged pellicle and enamel surfaces, creating a sustained-release reservoir. Amine fluorides like Hetaflur yield higher reductions in enamel solubility and greater fluoride uptake than equivalent concentrations of sodium fluoride (NaF). The lipophilic tail forms a protective molecular film that resists rapid salivary washout, maintaining elevated local fluoride concentrations for extended periods [1].

Evidence DimensionFluoride retention and enamel solubility reduction
Target Compound DataHetaflur forms a highly substantive, acid-resistant calcium fluoride-like layer.
Comparator Or BaselineSodium Fluoride (NaF) at equivalent ppm F.
Quantified DifferenceAmine fluorides deliver higher fluoride uptake and a greater reduction in acid-induced enamel dissolution compared to NaF at equivalent ppm F concentrations.
ConditionsTopical application on enamel followed by acid challenge and salivary washout.

Procurement of Hetaflur over NaF is essential for formulating premium anti-cariogenic products and varnishes that require long-lasting, wash-resistant fluoride protection.

Intrinsic Antibacterial Efficacy and Formulation Compatibility

A major limitation of standard fluoride additives is their lack of direct antibacterial action. Hetaflur overcomes this by acting as a cationic surfactant that disrupts bacterial cell membranes, similar to quaternary ammonium compounds. In dental sealants and adhesives, the incorporation of Hetaflur provides intrinsic antibacterial efficacy against cariogenic bacteria such as Streptococcus mutans. This dual functionality eliminates the need to formulate with separate antimicrobial agents like chlorhexidine, which can compromise the polymerization and bond strength of the resin matrix [1].

Evidence DimensionAntimicrobial efficacy and formulation stability
Target Compound DataHetaflur provides simultaneous fluoride release and membrane-disrupting antibacterial action without degrading resin bond strength.
Comparator Or BaselineChlorhexidine (CHX) additives or NaF.
Quantified DifferenceHetaflur achieves bacterial inhibition comparable to dedicated antimicrobials while maintaining higher adhesive mechanical properties than chlorhexidine-loaded resins.
ConditionsPolymerized adhesive resin in contact with S. mutans suspensions.

Utilizing Hetaflur allows formulators to achieve dual-action (antibacterial and remineralizing) claims without increasing the complexity or compromising the mechanical integrity of the final polymer matrix.

Formulation of Acetone-Based Total-Etch Dental Adhesives

Hetaflur is the preferred choice for total-etch adhesive systems where the solvent base is acetone or ethanol. Its surfactant properties allow the formulation to displace moisture from the acid-etched dentin network, ensuring deep penetration of the methacrylate monomers. This leverages the surface tension reduction evidence, preventing phase separation that occurs when standard inorganic fluorides are used [1].

Development of Sustained-Release Desensitizing Varnishes

In the production of professional dental varnishes aimed at treating dentin hypersensitivity, Hetaflur provides high substantivity. The lipophilic alkyl chain anchors the molecule to the tooth surface, creating a wash-resistant film that occludes dentinal tubules and provides a sustained release of fluoride ions. This makes it more effective than NaF for long-term protection against acid erosion [1].

Antimicrobial Orthodontic Cements and Sealants

For orthodontic cements and pit-and-fissure sealants where secondary caries are a major clinical failure mode, Hetaflur serves as a dual-functional additive. It provides necessary fluoride release while simultaneously inhibiting the growth of Streptococcus mutans biofilms on the polymer surface. This eliminates the need to procure secondary antimicrobial agents that weaken the cement's mechanical properties [1].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

261.28317831 g/mol

Monoisotopic Mass

261.28317831 g/mol

Heavy Atom Count

18

UNII

S58EH61Q1Y

Related CAS

143-27-1 (Parent)
7664-39-3 (Parent)

Other CAS

3151-59-5

Wikipedia

Hetaflur

Use Classification

Cosmetics -> Antiplaque; Oral care

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